(S,R,S)-Ahpc-peg2-NH2
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Overview
Description
VH032-PEG2-NH2 is a synthesized compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-NH2 involves the conjugation of VH032 with a polyethylene glycol (PEG) linker and an amine group. The process typically starts with the Boc-protected form of VH032, which is then deprotected under acidic conditions to yield VH032-PEG2-NH2 .
Industrial Production Methods
Industrial production of VH032-PEG2-NH2 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
VH032-PEG2-NH2 primarily undergoes substitution reactions, where the amine group can react with various electrophiles. It can also participate in conjugation reactions to form PROTACs .
Common Reagents and Conditions
Common reagents used in the reactions involving VH032-PEG2-NH2 include acids for deprotection, electrophiles for substitution, and coupling agents for conjugation. Typical conditions involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from reactions involving VH032-PEG2-NH2 are typically PROTAC molecules, which consist of the VH032 ligand, a PEG linker, and a target protein ligand .
Scientific Research Applications
VH032-PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs to study protein degradation mechanisms
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins
Industry: Utilized in the development of novel drug candidates and therapeutic strategies
Mechanism of Action
VH032-PEG2-NH2 exerts its effects by binding to VHL proteins, which are part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation . The molecular targets and pathways involved include the VHL protein and the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-PEG2-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC synthesis
Lenalidomide hemihydrate: A ligand for the ubiquitin E3 ligase cereblon, used in the recruitment of CRBN protein
Thalidomide-O-COOH: A thalidomide-based cereblon ligand used in the recruitment of CRBN protein
Uniqueness
VH032-PEG2-NH2 is unique due to its specific binding affinity for VHL proteins and its role in the synthesis of PROTACs. This specificity allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVNBVOCHHWAD-OTNCWRBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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